3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4,5-trimethoxybenzyl)urea
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Overview
Description
3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4,5-trimethoxybenzyl)urea is a synthetic organic compound that features a urea backbone substituted with a 4-chlorophenyl group, a furan-2-ylmethyl group, and a 3,4,5-trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4,5-trimethoxybenzyl)urea typically involves the reaction of appropriate isocyanates with amines. One possible route could be:
Step 1: Synthesis of 4-chlorophenyl isocyanate from 4-chloroaniline.
Step 2: Reaction of 4-chlorophenyl isocyanate with furan-2-ylmethylamine to form an intermediate.
Step 3: Reaction of the intermediate with 3,4,5-trimethoxybenzylamine to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy groups.
Reduction: Reduction reactions could target the nitro groups if present or reduce the urea moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under appropriate conditions.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4,5-trimethoxybenzyl)urea could serve as a building block for more complex molecules or as a reagent in various chemical reactions.
Biology
The compound might be investigated for its biological activity, such as potential antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)urea
- 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4-dimethoxybenzyl)urea
- 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,5-dimethoxybenzyl)urea
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4,5-trimethoxybenzyl)urea lies in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds. This might include differences in reactivity, stability, or biological activity.
Properties
Molecular Formula |
C22H23ClN2O5 |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-[(3,4,5-trimethoxyphenyl)methyl]urea |
InChI |
InChI=1S/C22H23ClN2O5/c1-27-19-11-15(12-20(28-2)21(19)29-3)13-25(14-18-5-4-10-30-18)22(26)24-17-8-6-16(23)7-9-17/h4-12H,13-14H2,1-3H3,(H,24,26) |
InChI Key |
RIGYLUDLXQHNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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